![molecular formula C13H18ClNO2S B1469456 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1135000-80-4](/img/structure/B1469456.png)
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound “3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a phenylsulfonyl group attached at the 3rd position, and a hydrochloride group. The azabicyclo[3.2.1]octane is a type of bicyclic compound where one of the bridges contains a nitrogen atom . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane core would provide a rigid, bicyclic structure. The phenylsulfonyl group would likely contribute to the overall polarity of the molecule, and the hydrochloride group would provide an additional site of reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azabicyclo[3.2.1]octane core might undergo reactions typical of cyclic amines, while the phenylsulfonyl group could participate in a variety of reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the phenylsulfonyl and hydrochloride groups could enhance its solubility in polar solvents .Scientific Research Applications
Drug Discovery and Development
The core structure of 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle, which is of significant interest in pharmaceutical research due to its bioactive properties . This compound can serve as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its unique bicyclic architecture makes it a valuable scaffold for developing new therapeutic agents.
Synthesis of Biomass-Derived Compounds
Research indicates that this compound could play a role in the valorization of biomass-derived compounds through photochemical transformations . This application is crucial for sustainable chemistry, allowing for the conversion of biomass into high-value chemicals using this bicyclic scaffold.
Palladium-Catalyzed Reactions
The compound’s structure is suitable for use in palladium-catalyzed reactions, particularly in the synthesis of aziridines . These reactions are important for constructing complex molecules with high precision, which is essential for the synthesis of various pharmaceuticals.
Neuronal Nicotinic Acetylcholine Receptor Affinity
Compounds with a similar bicyclic system have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptors . This suggests potential applications in neurological research and treatment, where modulation of these receptors can be therapeutic.
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies on related azabicyclo octane sulfonamides have been conducted to predict the activity of molecules . This compound could be used in similar QSAR studies to develop new drugs with optimized properties.
Total Synthesis of Alkaloids
The 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane scaffold has been highlighted in the total synthesis of structurally related cytisine-like alkaloids . These alkaloids, derived from traditional Chinese herbal medicine, have shown promising pharmacological activities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSOFXATMCFVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

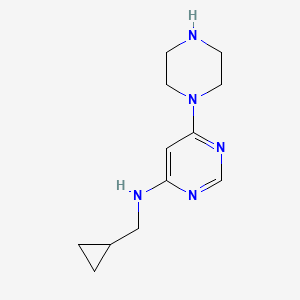

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)
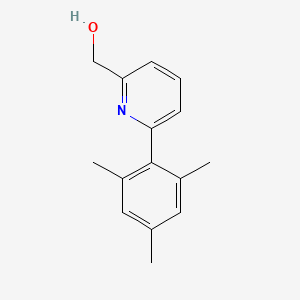
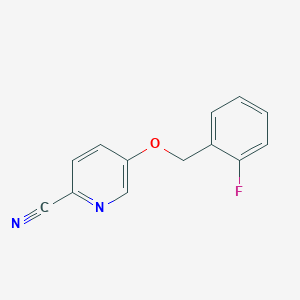
![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
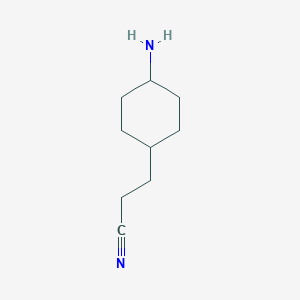
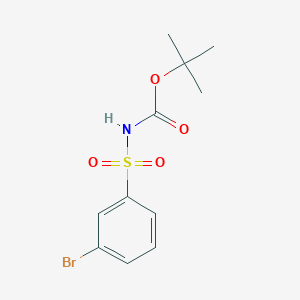
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)
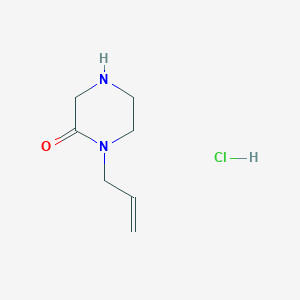
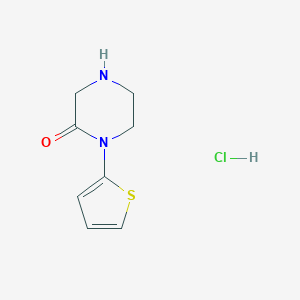
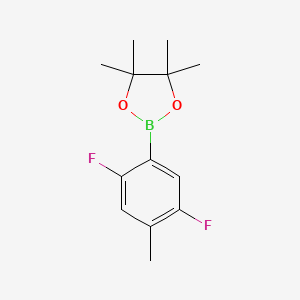
![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)